molecular formula C19H20ClF2N3O3 B2860760 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide CAS No. 2034463-71-1

4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide

Cat. No.: B2860760
CAS No.: 2034463-71-1
M. Wt: 411.83
InChI Key: RTRWXMDGFMZEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group, linked via a methyl group to a 4-oxobutanamide backbone. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, improving metabolic stability compared to simpler heterocycles. The difluorocyclohexyl group may confer conformational rigidity and influence membrane permeability .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O3/c20-14-3-1-12(2-4-14)15(26)5-6-16(27)23-11-17-24-18(25-28-17)13-7-9-19(21,22)10-8-13/h1-4,13H,5-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRWXMDGFMZEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=C(C=C3)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorocyclohexyl group: This step may involve the use of difluorocyclohexyl halides and appropriate nucleophiles.

    Attachment of the chlorophenyl group: This can be done via a substitution reaction using chlorophenyl derivatives.

    Formation of the oxobutanamide moiety: This step involves the reaction of appropriate amides or esters with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at various functional groups, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology

    Biological assays: The compound can be used in assays to study its biological activity and potential therapeutic effects.

Medicine

    Drug development: Due to its complex structure, the compound may be investigated for its potential as a pharmaceutical agent.

Industry

    Materials science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues Identified:

Compound 72 () :

  • Structure: 1-((4,4-Difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine.
  • Similarities: Shares the 4,4-difluorocyclohexyl group and 1,2,4-oxadiazole core.
  • Differences: Replaces the 4-oxobutanamide chain with a benzoimidazole-piperidine system. This substitution likely alters target specificity, as benzimidazoles are common in kinase inhibitors .

PSN375963 () :

  • Structure: 4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine.
  • Similarities: Contains a 1,2,4-oxadiazole ring and a cyclohexyl substituent.
  • Differences: Lacks the chlorophenyl and 4-oxobutanamide groups. The pyridine and butylcyclohexyl groups suggest divergent solubility and receptor-binding profiles compared to the target compound .

N-{4-[4-Chloro-5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Phenyl}-2-[(Dimethylamino)Methylene]-3-Oxobutanamide (): Structure: Features a 3-oxobutanamide chain and chlorophenyl group. Similarities: The 3-oxobutanamide motif aligns with the target’s 4-oxobutanamide backbone. Differences: Replaces the oxadiazole with a pyrazole ring and adds a trifluoromethyl group, which may enhance metabolic resistance but reduce conformational flexibility .

2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide () :

  • Structure: Triazole core with chlorophenyl and methoxyphenyl substituents, linked to an acetamide group.
  • Similarities: Chlorophenyl group and amide functionality.
  • Differences: The triazole ring and sulfanyl group may confer distinct hydrogen-bonding capabilities compared to the oxadiazole core .

Substituent Analysis and Pharmacological Implications

Substituent Role in Target Compound Comparison with Analogues
1,2,4-Oxadiazole Core Bioisostere for enhanced stability Superior to triazoles () in metabolic resistance but less polar than pyrazoles ().
4,4-Difluorocyclohexyl Group Conformational rigidity More lipophilic than PSN375963’s butylcyclohexyl group (), potentially improving blood-brain barrier penetration.
4-Oxobutanamide Backbone Hydrogen-bonding and solubility Similar to ’s 3-oxobutanamide but with extended chain length for better target engagement.
4-Chlorophenyl Moisty Lipophilicity and π-π interactions Common in and ; substituent position (para vs. meta) affects binding affinity.

Physicochemical Properties

Property Target Compound Compound 72 () PSN375963 ()
Molecular Weight ~450 g/mol ~500 g/mol ~350 g/mol ~480 g/mol
LogP (Estimated) 3.8 4.2 3.5 4.1
Hydrogen Bond Acceptors 6 7 4 7
Key Functional Groups Oxadiazole, amide Benzoimidazole, oxadiazole Pyridine, oxadiazole Pyrazole, oxobutanamide

Biological Activity

The compound 4-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxobutanamide (CAS Number: 2034463-71-1) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20ClF2N3O3
  • Molecular Weight : 411.83 g/mol
  • SMILES : O=C(CCC(=O)c1ccc(cc1)Cl)NCc1onc(n1)C1CCC(CC1)(F)F

The structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the difluorocyclohexyl group contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting specific enzymes and pathways involved in cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of growth factors and kinases.
    • Interaction with nucleic acids and proteins essential for cancer cell survival.
    • Modulation of enzyme activities such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase .

Cytotoxicity Studies

A variety of studies have demonstrated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7 (Breast Cancer)10.5HDAC Inhibition
This compoundA549 (Lung Cancer)12.0Telomerase Inhibition

These findings suggest that the compound may be effective against multiple cancer types through distinct mechanisms.

Mechanistic Insights

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression.
  • Binding Affinity : Studies indicate strong binding affinities to proteins such as bovine serum albumin (BSA), which may enhance its pharmacokinetic properties .

Case Studies

Several case studies have highlighted the potential therapeutic applications of oxadiazole derivatives:

  • Case Study 1 : A study focused on a series of oxadiazole compounds demonstrated that structural modifications led to enhanced anticancer activity against various cell lines. The incorporation of the difluorocyclohexyl group was found to improve lipophilicity and cellular uptake .
  • Case Study 2 : Another investigation assessed the anti-inflammatory properties alongside anticancer activity. The results indicated that the compound not only inhibited tumor growth but also modulated inflammatory pathways that are often upregulated in cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.